Tertatolol [(±)-1-(tert-Butylamino)-3-[(8-hydroxy-2-thiochromanyl)oxy]-2-propanol hydrochloride] is a non-cardioselective β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 receptors. [, , ] Unlike some β-blockers, Tertatolol lacks intrinsic sympathomimetic activity (ISA), meaning it does not mimic the effects of adrenaline. [, ] It is classified as a third-generation β-blocker due to its additional pharmacological properties beyond β-blockade. [] In scientific research, Tertatolol serves as a valuable tool for investigating:
Renal hemodynamics: Tertatolol's unique renal vasodilatory effects make it a subject of study for understanding renal blood flow regulation. [, , , , , , , , ]
β-adrenoceptor function: Tertatolol's interactions with β-adrenoceptors provide insights into receptor regulation and signaling pathways. [, , , , , , ]
Hypertension mechanisms: Tertatolol's effects on blood pressure in animal models contribute to research on hypertension mechanisms. [, , , ]
β-adrenoceptor Blockade: Tertatolol competitively antagonizes β-adrenoceptors, particularly β1-adrenoceptors. This blockade is stereospecific, with the (-) enantiomer demonstrating higher affinity. [, , , , , ] This action contributes to its antihypertensive effects by reducing heart rate and cardiac output. [, , , , ]
Renal Vasodilation: Tertatolol induces vasodilation in the renal vasculature, primarily at the level of resistance vessels. [, , , , , , , , ] This effect is independent of prostaglandin release or interactions with α-adrenoceptors, muscarinic receptors, nicotinic receptors, opioid receptors, dopamine receptors, or histamine receptors. [, ] Research suggests the involvement of:
Endothelial 5-HT1A Receptors: Tertatolol's vasodilatory effects in the kidneys may be mediated by the activation of 5-hydroxytryptamine (5-HT1A) receptors on vascular endothelium, leading to nitric oxide (NO) production and subsequent smooth muscle relaxation. [, ]
Guanylate Cyclase Activation: Tertatolol's dilatory effect may involve the stimulation of guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which promote vasodilation. []
Investigating Renal Hemodynamics in Hypertension: Tertatolol is used to study renal blood flow regulation in hypertension. Research demonstrates that unlike some β-blockers that reduce renal blood flow, Tertatolol maintains or increases it, making it a valuable tool for studying renal-protective antihypertensive strategies. [, , , , , , , ]
Understanding β-adrenoceptor Regulation and Signaling: Tertatolol's interaction with β-adrenoceptors, particularly its ability to reduce receptor number in some studies, provides insights into receptor regulation and downstream signaling pathways. This is valuable for understanding the long-term effects of β-blocker therapy. [, , ]
Exploring the Role of 5-HT1A Receptors in Renal Vasculature: Tertatolol's proposed mechanism of action involving endothelial 5-HT1A receptors makes it a valuable pharmacological tool for studying the role of these receptors in regulating renal vascular tone and blood flow. []
Developing New Therapeutic Strategies for Hypertension and Renal Disease: By understanding Tertatolol's unique renal vasodilatory effects and its potential interaction with serotonergic pathways, researchers can explore new therapeutic strategies for hypertension, particularly in patients with compromised renal function. [, , ]
Examples:
In a study using conscious spontaneously hypertensive rats, chronic intravenous infusion of Tertatolol led to a significant reduction in renal vascular resistance, demonstrating its long-term renal vasodilatory effects. []
Research on isolated perfused rat kidneys showed that Tertatolol's vasodilatory effects were significantly reduced by 5-HT1A receptor antagonists, highlighting the role of these receptors in mediating its renal effects. []
References: [, , , , , , , , , , , , , ]
Future Directions
Further elucidating the molecular mechanisms underlying Tertatolol's renal vasodilatory effects: While research suggests the involvement of 5-HT1A receptors and the NO-cGMP pathway, further investigation is needed to fully understand the molecular targets and signaling cascades involved. []
Related Compounds
4-OH Tertatolol
Compound Description: 4-OH tertatolol is a metabolite of tertatolol. [] It did not exhibit any vasodilatory effects on the renal vasculature in rat models, unlike tertatolol. [, ]
Relevance: As a metabolite of tertatolol, 4-OH tertatolol provides insights into the metabolic pathways of tertatolol. The lack of vasodilatory activity suggests that tertatolol's renal effects are not due to its metabolism into this derivative. [, ]
4,5-di-OH Tertatolol
Compound Description: 4,5-di-OH tertatolol is a metabolite of tertatolol. [] Like other tertatolol metabolites, it lacks vasodilatory activity in isolated rat kidney models. []
Relevance: Similar to 4-OH tertatolol, the absence of vasodilatory activity in 4,5-di-OH tertatolol suggests that these metabolic products do not contribute to the renal vasodilatory effects observed with tertatolol. []
Sulfoxy Tertatolol
Compound Description: Sulfoxy tertatolol is a metabolite of tertatolol. [, ] It showed no vasodilatory activity in isolated rat kidney studies, similar to other tertatolol metabolites. [, ]
Relevance: The inactivity of sulfoxy tertatolol further supports that the renal vasodilatory action of tertatolol is not mediated through its metabolites. [, ]
Sotalol
Compound Description: Sotalol is a non-selective beta-adrenergic receptor antagonist. [, ] It did not show any vasodilatory effects on the renal vasculature in contrast to tertatolol. [, ]
Relevance: Sotalol, despite being a beta-blocker like tertatolol, does not induce renal vasodilation. This suggests that the renal vasodilatory effects of tertatolol are not a general property of all beta-blockers and points to a unique mechanism of action for tertatolol. [, ]
Nadolol
Compound Description: Nadolol is a non-selective beta-adrenergic receptor antagonist. [, ] Like sotalol, it did not cause renal vasodilation in isolated rat kidneys. [, ]
Relevance: The lack of renal vasodilatory effects with nadolol further reinforces that the renal effects of tertatolol are not a class effect of beta-blockers, highlighting its unique pharmacological profile. [, ]
Bunolol
Compound Description: Bunolol is a non-selective beta-adrenergic receptor antagonist. [, ] While bunolol did demonstrate renal vasodilation, it required a concentration 40 times higher than that of tertatolol to achieve this effect. [, ]
Relevance: Although bunolol can induce renal vasodilation, the significantly higher concentration required compared to tertatolol highlights the superior potency of tertatolol in this regard. [, ]
Propranolol
Compound Description: Propranolol is a non-selective beta-adrenergic receptor antagonist. [, , , , , , , , , , , ] Unlike tertatolol, propranolol consistently reduced renal blood flow in multiple studies. [, , , , , ] It also failed to increase glomerular filtration rate and urine output in isolated perfused rat kidneys. []
Relevance: The contrasting effects of propranolol and tertatolol on renal hemodynamics, despite both being beta-blockers, emphasize the unique renal vasodilatory effects of tertatolol. [, , , , , , , , , , , ] Studies suggest that tertatolol may have additional mechanisms of action beyond beta-adrenergic receptor blockade.
Atenolol
Compound Description: Atenolol is a selective beta1-adrenergic receptor antagonist. [, ] Like other beta-blockers except for tertatolol, atenolol did not demonstrate any significant renal vasodilatory effects in clinical studies. []
Relevance: The comparison between atenolol and tertatolol provides further evidence of the unique renal-sparing properties of tertatolol. [, ] It also suggests that the renal effects of tertatolol are not restricted to non-selective beta-blockers and could be attributed to mechanisms beyond beta1-adrenergic receptor blockade.
Metoprolol
Compound Description: Metoprolol is a selective beta1-adrenergic receptor antagonist. [] In a comparative study, metoprolol did not exhibit the same positive impact on renal parameters as tertatolol. []
Relevance: Metoprolol, similar to atenolol, does not share the renal-protective effects of tertatolol, reinforcing the specific renal benefits associated with tertatolol therapy. []
Amlodipine
Compound Description: Amlodipine is a dihydropyridine calcium channel blocker. [] In a comparative study, amlodipine was found to be more effective than tertatolol in reducing cyclosporin-induced hyperuricemia. []
Relevance: While both amlodipine and tertatolol are antihypertensive agents, their different mechanisms of action result in distinct effects on uric acid levels in the context of cyclosporine treatment. []
5-Hydroxytryptamine (Serotonin)
Compound Description: 5-Hydroxytryptamine (Serotonin) is a monoamine neurotransmitter. [, , , , ] It acts as a vasoconstrictor in isolated rat kidney models. [, , ] Tertatolol effectively antagonized serotonin-induced renal vasoconstriction, suggesting potential interaction with serotonin receptors. [, ]
Relevance: The ability of tertatolol to antagonize serotonin-induced vasoconstriction indicates a potential role of serotonergic mechanisms in the pharmacological profile of tertatolol. [, , , , ] Further research points towards the involvement of 5-HT1A receptors in the renal vasodilatory effects of tertatolol. [, ]
5-Carboxamidotryptamine (5-CT)
Compound Description: 5-Carboxamidotryptamine (5-CT) is a serotonin receptor agonist. [] It exhibits vasodilatory properties in the renal vasculature of rats, particularly through activation of the 5-HT1A receptor subtype. []
Relevance: The vasodilatory effect of 5-CT, mediated through a similar receptor subtype as tertatolol, strengthens the involvement of 5-HT1A receptors in the renal actions of tertatolol. []
Compound Description: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective 5-HT1A receptor agonist. [, ] It induces renal vasodilation in isolated rat kidney preparations, similar to tertatolol and 5-CT. []
Relevance: The shared vasodilatory effects of 8-OH-DPAT with tertatolol, attributed to 5-HT1A receptor activation, further support the involvement of this receptor subtype in mediating the unique renal effects of tertatolol. [, ]
BMY 7378
Compound Description: BMY 7378 is a selective 5-HT1A receptor antagonist. [] It effectively inhibits the vasodilator responses induced by tertatolol, 5-HT, 5-CT, and 8-OH-DPAT, confirming the involvement of the 5-HT1A receptor subtype in tertatolol's renal vasodilatory action. []
Relevance: The ability of BMY 7378 to block tertatolol-induced renal vasodilation provides conclusive evidence for the crucial role of endothelial 5-HT1A receptors in mediating this specific pharmacological effect of tertatolol. []
Artex Artexal DL-8-(2'-hydroxy-3'-t-butylaminopropyloxy)thiochroman.HCl S 2395 S-2395 SE 2395 SE-2395 tertatolol tertatolol hydrochloride tertatolol hydrochloride, (+-)-isomer tertatolol, (+-)-isome
Canonical SMILES
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O
Isomeric SMILES
CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TH-1318 is novel brain penetrable antitumor agent, not acting as substrates for any of the major clinically relevant efflux pumps (MDR1, MRP1, and BCRP)
Sodium ionophore III is a sodium-selective ionophore. It has been used as component of sodium-selective liquid membrane electrodes for the quantification of sodium in aqueous solutions and blood serum. TH-2120, also known as Sodium ionophore III, is a ionophore. Ionophore is suitable for the assay of sodium activity in blood, plasma, serum. etc. with a solvent polymeric membrane electrode.
TH257 is an inhibitor of LIM kinase 1 (LIMK1) and LIMK2 (IC50s = 84 and 39 nM, respectively). TH257 is a Potent and selective allosteric LIMK 1/2 inhibitor.
TH-263 is an inactive analog control for the type III allosteric LIM-kinase (LIMK) inhibitors TH-257, TH-255 and TH-251. LIM kinases belong to the family of cytoplasmic tyrosine-like kinases with dual specificity (serine/threonine and tyrosine). However, known LIMK substrate are usually phosphorylated at serine and threonine residues LIM kinases comprises LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2) which show 50% sequence identity in human. Both LIMK1 and LIMK2 present with a unique domain organization containing two N-terminal LIM domains, a PDZ domain, a proline/serine-rich domain and a C-terminal kinase domain.